Inthomycin C

Description

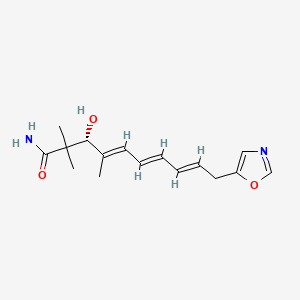

Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O3 |

|---|---|

Molecular Weight |

290.36 g/mol |

IUPAC Name |

(3R,4E,6E,8E)-3-hydroxy-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |

InChI |

InChI=1S/C16H22N2O3/c1-12(14(19)16(2,3)15(17)20)8-6-4-5-7-9-13-10-18-11-21-13/h4-8,10-11,14,19H,9H2,1-3H3,(H2,17,20)/b6-4+,7-5+,12-8+/t14-/m1/s1 |

InChI Key |

MRTUFVRJHFZVOT-MCVUQSHSSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C\CC1=CN=CO1)/[C@H](C(C)(C)C(=O)N)O |

Canonical SMILES |

CC(=CC=CC=CCC1=CN=CO1)C(C(C)(C)C(=O)N)O |

Synonyms |

phthoxazolin phthoxazolin A |

Origin of Product |

United States |

Isolation and Natural Occurrence of Inthomycin C

Discovery and Initial Isolation from Streptomyces Species

The inthomycin family of metabolites, including inthomycin A, B, and C, were discovered through chemical screening of culture broths from Streptomyces species. Inthomycin A, also known as phthoxazolin (B143886) A, was initially isolated in 1990 from Streptomyces sp. strain OM-5714. nih.govbeilstein-journals.org The reisolation of inthomycin A and the first isolation of inthomycin B were reported in the following year from Streptomyces sp. strain Gö 2. nih.govbeilstein-journals.org Inthomycin C ((–)-3) was subsequently reported by Omura's group in 1995, also isolated from a Streptomyces strain. nih.govbeilstein-journals.org

Identification of Diverse Microbial Producers of Inthomycin C

Beyond the initial discoveries, several other Streptomyces strains have been identified as producers of inthomycins. These include Streptomyces sp. OM-5714, Streptomyces sp. Gö 2, Streptomyces avermitilis KA-320, Streptomyces pactum L8, and Streptomyces sp. SYP-A7193. researchgate.netcjnmcpu.comnih.govmdpi.comresearchgate.net

Streptomyces sp. OM-5714 was the source of the initial isolation of inthomycin A. nih.govbeilstein-journals.org

Streptomyces sp. Gö 2 led to the discovery of inthomycins A, B, and C through chemical screening. researchgate.netresearchgate.net

Streptomyces avermitilis KA-320 has also been reported as a producer of inthomycins. cjnmcpu.comcjnmcpu.com

Streptomyces pactum L8 has been shown to produce inthomycin B and new analogues. researchgate.netcjnmcpu.com Research has been conducted on identifying the gene cluster responsible for inthomycin biosynthesis in this strain. researchgate.netcjnmcpu.com

Streptomyces sp. SYP-A7193 has been identified as a producer of inthomycins A and B, and its genome has been analyzed to understand the biosynthetic gene cluster. mdpi.comasm.orgresearchgate.netnih.govasm.org

The production of secondary metabolites like inthomycins can be species-specific and influenced by culture conditions. unirioja.es

Cultivation and Fermentation Strategies for Optimized Production of Inthomycin C

Optimizing the cultivation and fermentation conditions is crucial for enhancing the production of secondary metabolites, including inthomycin C, from Streptomyces species. The "one strain many compounds" (OSMAC) strategy is a common approach that involves altering culture conditions to stimulate the production of diverse metabolites. mdpi.comresearchgate.net

Factors such as nutrient content (carbon and nitrogen sources), temperature, aeration rate, and incubation time can significantly affect microbial physiology and, consequently, secondary metabolism. mdpi.comnih.govplantarchives.org For instance, studies have investigated different media types to optimize inthomycin production in specific strains like Streptomyces pactum L8. cjnmcpu.comcjnmcpu.com The composition of the fermentation medium is considered an important factor in modulating the quantity and diversity of antimicrobial metabolites produced by streptomycetes. unirioja.es

Research on Streptomyces sp. YB104, a marine-derived strain, demonstrated that a cultivation-dependent approach, specifically changing media type, led to the production of inthomycin B. researchgate.netresearchgate.net This strain was found to produce inthomycin B with a yield of approximately 25 mg/l after 14 days under non-optimized conditions, suggesting its potential as a producing strain. researchgate.netresearchgate.net

Data on specific fermentation conditions and yields for Inthomycin C across different strains are not consistently detailed in the search results. However, the principle of optimizing parameters like media composition and incubation time is generally applied to enhance the production of secondary metabolites from Streptomyces. plantarchives.orgmdpi.com

Chromatographic and Spectroscopic Methods for Isolation and Preliminary Identification

The isolation and identification of inthomycin C from microbial culture broths typically involve a combination of chromatographic and spectroscopic techniques. Crude extracts from fermentation are subjected to purification steps to isolate the target compound.

Chromatographic methods are widely used for the separation of natural products from complex mixtures. High-performance liquid chromatography (HPLC) is a common technique employed for the purification and analysis of inthomycins. researchgate.netasm.orgnih.gov Reversed-phase HPLC, often with a C18 column, is frequently utilized. researchgate.netnih.govwaters.com Gradient elution with solvent systems like water/methanol or water/acetonitrile, often containing modifiers such as formic acid or ammonium (B1175870) formate, is used to achieve separation. researchgate.netnih.govmdpi.com

Preliminary identification and structural elucidation of inthomycins, including inthomycin C, rely heavily on spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1D and 2D NMR (such as 1H and 13C NMR), is essential for determining the structural framework and the arrangement of atoms. researchgate.netresearchgate.netasm.orgnih.gov Mass spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS), provides information about the molecular weight and fragmentation pattern, aiding in the confirmation of the compound's identity. researchgate.netasm.orgnih.gov UV absorbance data obtained during HPLC analysis can also contribute to the identification process by providing characteristic absorption patterns. researchgate.net

For instance, in the isolation of inthomycins A and B from Streptomyces sp. SYP-A7193, chemical structures were characterized using 1H and 13C NMR, HPLC, and mass spectrometry. asm.orgnih.gov The structures of inthomycins A to C were deduced from their spectroscopic data, particularly 2D-NMR spectra. researchgate.netresearchgate.net

Data on chromatographic parameters and spectroscopic data points for Inthomycin C from the search results can be summarized as follows:

| Method | Parameter/Observation | Source(s) |

| HPLC-DAD | Phe- nomenex Semi-Prep C18 column, H2O/MeOH gradient | researchgate.net |

| HPLC | C18-column (100 × 2.6 mm NucleoShell RP18), ACN/H2O gradient with formic acid | nih.gov |

| NMR (1H, 13C, 2D-NMR) | Used for structural elucidation and confirmation. | researchgate.netresearchgate.netasm.orgnih.gov |

| ESI-MS | Used for molecular weight and fragmentation analysis. | researchgate.netasm.orgnih.gov |

| UV Absorbance | Characteristic patterns observed during HPLC. | researchgate.net |

This combination of techniques allows for the effective isolation and preliminary structural characterization of inthomycin C from complex biological matrices.

Structural Elucidation and Stereochemical Characterization of Inthomycin C

Determination of the Planar Structure of Inthomycin C

The planar structure of Inthomycin C, along with other inthomycins, was primarily elucidated through extensive spectroscopic analyses, particularly using 2D-NMR techniques and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). cjnmcpu.comresearchgate.net Early studies on related compounds, such as Inthomycin B analogues, utilized NMR experiments and HRESI-MS data to establish the planar structures. cjnmcpu.com For instance, HMBC correlations were crucial in determining the connectivity of the carbon chain and the positions of methyl groups. cjnmcpu.comcjnmcpu.com The presence of a mono-substituted oxazole (B20620) ring, a triene chain, and a terminal carboxamide group are defining features of the inthomycin family's planar structure. cjnmcpu.com

Evolution of Stereochemical Assignments for Inthomycin C

The determination of the absolute stereochemistry of Inthomycin C has been a subject of considerable research and some initial discrepancies. The molecule contains chiral centers, and assigning their absolute configurations is critical for understanding its biological activity and for successful total synthesis.

Initial Proposals for Absolute Configuration

Initial studies proposed absolute configurations for Inthomycin C based on various methods, including spectroscopic data and comparisons with related compounds. However, these initial assignments were not always in agreement, leading to conflicting reports in the literature. beilstein-journals.orgresearchgate.net Different research groups, including those of Ryu and Hatakeyama, and R. J. K. Taylor, reported conflicting stereochemical assignments for Inthomycin C based on their synthetic studies and analyses. beilstein-journals.org

Definitive Revisions and Confirmation of (3R)-Configuration for (-)-Inthomycin C

Through careful reappraisal of previously published work and further experimental evidence, the absolute configuration of (-)-Inthomycin C was definitively established as (3R). researchgate.netnih.govresearchgate.net This revision corrected earlier conflicting assignments, including a previously postulated (3S)-stereochemistry. beilstein-journals.orgresearchgate.netresearchgate.net Stereochemical evidence, such as that obtained from MTPA ester derivatization, supported the (3R) configuration. beilstein-journals.org Studies involving the synthesis of key intermediates and comparison of their specific rotation values also played a crucial role in confirming the (3R) stereochemistry. researchgate.netresearchgate.net The newly measured specific rotation ([α]D) of pure (-)-(3R)-Inthomycin C (98% ee) was reported to be -7.9 (c 0.33, CHCl3), which differed from some previously reported values, further highlighting the importance of these revisions. researchgate.netnih.govresearchgate.net

Comparative Structural Analysis with Related Natural Products (e.g., Oxazolomycins, Curromycins, KSM-2690)

Inthomycin C shares structural similarities with other natural products, particularly those belonging to the oxazolomycin family. nih.govcjnmcpu.combeilstein-journals.orgrsc.org Inthomycins are often considered as a simpler structural motif, sometimes representing nearly one half of the architecture found in the more complex oxazolomycin family members. cjnmcpu.comcjnmcpu.com

Key related natural products include:

Oxazolomycins: These compounds contain a spiro-β-lactone-γ-lactam core in addition to the oxazole-triene-amide fragment found in inthomycins. rsc.orgnih.gov Inthomycin C, with its (4E,6E,8E)-configurated triene, represents the left-hand fragment of oxazolomycin B. rsc.org

Curromycins: Curromycins A and B are structurally similar to oxazolomycin A but feature a 2-methyl substituted oxazole ring. rsc.org Curromycins also possess the oxazole-triene-amide framework. researchgate.net

KSM-2690: KSM-2690 B and C are also members of the oxazolomycin family and share the common structural characteristics, including the spiro-β-lactone-γ-lactam core and the terminal oxazole ring linked by aliphatic chains. rsc.orgnih.gov

Biosynthesis of Inthomycin C

Identification and Genetic Characterization of the Inthomycin Biosynthetic Gene Cluster (itm)

Genome sequencing and comparative genomic analysis of Streptomyces sp. strains, such as SYP-A7193 and Streptomyces pactum L8, have led to the identification of the inthomycin biosynthetic gene cluster, designated itm. cjnmcpu.comnih.govnih.govasm.orgresearchgate.net This gene cluster is responsible for encoding the necessary enzymes and proteins for the production of inthomycins. Studies involving gene disruption and complementation experiments have confirmed the essential role of the itm cluster in inthomycin biosynthesis. nih.govnih.govasm.org The itm gene cluster has been classified as an oxazolomycin-like biosynthetic gene cluster and falls under the category of trans-AT type I PKS systems. nih.govasm.org This classification is based on the presence of a discrete acyltransferase (AT) enzyme, encoded by itm12, which supplies malonyl-CoA units to the PKS modules, unlike canonical PKSs that have integrated AT domains. nih.govasm.org

Elucidation of the Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line

The biosynthesis of inthomycin C proceeds via a hybrid PKS/NRPS assembly line. nih.govnih.govasm.orgasm.org This system combines the iterative chain elongation characteristic of PKSs with the amino acid incorporation capabilities of NRPSs. The assembly line is organized into modules, with each module typically responsible for a specific step in the elongation and modification of the growing molecule. wikipedia.orgpsu.edubeilstein-journals.org

Analysis of PKS Modules and Their Roles in Carbon Chain Elongation

The itm gene cluster encodes a series of PKS modules. cjnmcpu.comnih.gov Type I PKS assembly lines generally consist of modules containing a minimal set of domains: ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). nih.gov The AT domain selects and loads an extender unit (such as malonyl-CoA) onto the ACP domain, while the KS domain catalyzes the condensation of the growing polyketide chain with the extender unit. nih.govwikipedia.org The ACP domain acts as a mobile scaffold, carrying the growing chain between the catalytic sites within a module and between modules. wikipedia.orgpsu.edunih.gov In the case of inthomycins, the PKS modules are responsible for constructing the polyketide backbone, including the triene moiety. nih.gov The itm cluster contains a number of PKS modules, and their specific arrangement and domain composition dictate the structure of the polyketide chain. nih.gov Some PKS modules may also contain additional domains like ketoreductase (KR), dehydratase (DH), or enoyl reductase (ER) that perform reductive modifications of the β-keto group formed after chain elongation. beilstein-journals.org

Mechanistic Investigations of Key Biosynthetic Transformations

The biosynthesis of inthomycin C involves several key enzymatic transformations that shape the final molecule.

Enzymatic Formation of the Oxazole (B20620) Ring (e.g., Itm15 enzyme)

A crucial step in inthomycin biosynthesis is the formation of the characteristic oxazole ring. This reaction is catalyzed by the enzyme Itm15, which has been identified as a cyclodehydratase. nih.govnih.govasm.orgresearchgate.netencyclopedia.pubresearchgate.netresearchgate.net Gene disruption and complementation experiments targeting itm15 have demonstrated its essentiality for the production of inthomycins A and B. nih.govnih.govasm.org Further in vitro activity assays with purified Itm15 have confirmed its role in catalyzing the dehydration reaction that leads to the formation of the oxazole ring. nih.govasm.orgresearchgate.net This enzymatic activity represents a significant discovery in the context of PKS/NRPS systems. nih.govnih.govasm.org The proposed mechanism involves a straight-chain dehydration reaction. nih.govasm.org

Proposed Mechanism for Terminal Carboxamide Formation (e.g., P450 domain involvement)

Inthomycins are characterized by a terminal carboxamide group. cjnmcpu.comresearchgate.netnih.govresearchgate.net The formation of this moiety has been investigated, and a mechanism involving a cytochrome P450 domain has been proposed. cjnmcpu.comresearchgate.netnih.govresearchgate.netcjnmcpu.com The itm gene cluster includes a gene encoding a protein with a P450 domain, located within an NRPS module. cjnmcpu.comnih.govresearchgate.netnih.govcjnmcpu.com Gene deletion studies targeting this P450 domain have provided insights into its role in carboxamide formation. cjnmcpu.comresearchgate.netnih.govresearchgate.netcjnmcpu.com A proposed mechanism suggests an oxidative release of the assembly chain, assisted by the P40 domain, leading to the formation of the terminal carboxamide. cjnmcpu.comresearchgate.netnih.govresearchgate.netcjnmcpu.com This involves a chain-tailoring process from a longer assembly chain predicted by the gene cluster sequence. cjnmcpu.comcjnmcpu.com

Stereospecific Control of Polyene Geometry during Biogenesis

The triene moiety in inthomycins is configurationally diverse cjnmcpu.comcjnmcpu.com. Controlling the configuration of the double bonds in polyene structures during synthesis is a significant challenge nih.govchimia.ch. While the provided search results discuss the stereoselective synthesis of polyene fragments and the control of double bond geometry in chemical synthesis approaches to Inthomycin C nih.govchimia.chbeilstein-journals.orgresearchgate.netacs.orgnih.govnih.govuiowa.edud-nb.info, detailed information specifically on the stereospecific control of polyene geometry during the biogenesis (biosynthesis) of Inthomycin C within living organisms was not explicitly found in the provided snippets. However, the presence of a "configuration-diversified triene moiety" in the natural product itself implies that the biosynthetic machinery must possess mechanisms to control, or at least influence, the geometry of these double bonds cjnmcpu.comcjnmcpu.com.

Comparative Biosynthetic Pathways with Other Oxazole-Containing Natural Products

The initial biosynthetic pathway of inthomycins is described as being similar to that of the oxazolomycin family of natural products cjnmcpu.comcjnmcpu.com. Both pathways are initiated with a formyl glycine (B1666218) moiety and elongated by hybrid NRPS-PKS systems cjnmcpu.comcjnmcpu.com. The PKSs in both cases are defined as AT-less type I PKSs cjnmcpu.comcjnmcpu.com. However, a dissimilarity noted is the proposed release of the full-length hybrid peptide-polyketide product by a condensation (C) domain in inthomycin biosynthesis, a mechanism that differs from the typical release mechanisms in related pathways cjnmcpu.comcjnmcpu.com.

The enzyme Itm15, responsible for oxazole ring formation in inthomycins, is a cyclodehydratase nih.govresearchgate.net. Comparative genomic analysis searching for proteins similar to OzmP, an enzyme involved in oxazolomycin biosynthesis and inferred to be involved in oxazole ring formation, led to the identification of IntD (Itm15) in the inthomycin biosynthetic gene cluster, showing significant identity to OzmP cjnmcpu.comcjnmcpu.com. This suggests a conserved enzymatic function for oxazole formation in these related pathways.

Metabolic Engineering and Biosynthetic Pathway Manipulation for Inthomycin C Analogues

The study of the inthomycin biosynthetic gene cluster has opened avenues for metabolic engineering and manipulation of the pathway to potentially produce inthomycin analogues nih.govresearchgate.net. Gene disruption experiments have been used to investigate the role of specific genes in the pathway, such as itm12, which encodes a discrete AT essential for inthomycin production nih.govresearchgate.net. Deletion of itm12 resulted in the inability of the mutant strain to produce inthomycins A and B, and complementation restored production nih.gov. This demonstrates the potential for manipulating the pathway by targeting specific enzymatic steps.

The identification of the oxazole ring formation enzyme, Itm15, is also significant for pathway manipulation, as this key step could potentially be modified or leveraged to influence the production of oxazole-containing compounds or novel analogues nih.govresearchgate.net.

While the provided information highlights the identification of the BGC and essential enzymes, detailed research findings on successful metabolic engineering efforts specifically aimed at producing novel Inthomycin C analogues through pathway manipulation were not extensively covered. However, the characterization of the biosynthetic machinery provides the necessary foundation for such future endeavors. The structural features of inthomycins, including the oxazole ring and the triene system, make them attractive targets for synthetic efforts and potentially for the generation of analogues with modified properties beilstein-journals.orgresearchgate.netd-nb.info.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Inthomycin C | 14831329 |

| Inthomycin A | Not explicitly found in search results with CID |

| Inthomycin B | Not explicitly found in search results with CID |

| Oxazolomycin | Not explicitly found in search results with CID |

| YM-216391 | 9940787 uni-muenchen.de, 6433481 chem960.com, Not available and might not be a discrete structure nih.gov (Conflicting/Unclear) - Using 9940787 as it is associated with a structure uni-muenchen.de. |

| Kabicidin | Not explicitly found in search results with CID |

| A201A | 6441582 nih.gov, 27454815 nih.gov, Not explicitly found in search results with CID uni-muenchen.defigshare.comresearchgate.netnih.govusda.govresearchgate.net (Conflicting/Unclear) - Using 6441582 as it is directly linked to "Antibiotic A 201A" nih.gov. |

| A201B | Not explicitly found in search results with CID |

| A201C | Not explicitly found in search results with CID |

| A201D | Not explicitly found in search results with CID |

| A201E | Not explicitly found in search results with CID |

| A201F | Not explicitly found in search results with CID |

| Phthoxazolin (B143886) A | Not explicitly found in search results with CID |

| Phthoxazolin B | Not explicitly found in search results with CID |

| Phthoxazolin C | Not explicitly found in search results with CID |

| Phthoxazolin D | Not explicitly found in search results with CID |

| Neooxazolomycin | Not explicitly found in search results with CID |

| Curromycin A | Not explicitly found in search results with CID |

| Curromycin B | Not explicitly found in search results with CID |

| KSM-2690 | Not explicitly found in search results with CID |

| OzmP | ABS90477 (Protein sequence identifier, not a compound CID) cjnmcpu.comcjnmcpu.com |

| IntD (Itm15) | Not a compound CID |

| Itm12 | Not a compound CID |

Data Table

Based on the available information, a detailed data table with specific research findings (e.g., yields from biosynthesis, enzyme kinetics) is not feasible with the provided snippets. The information is primarily descriptive of the biosynthetic pathway and genetic elements.

However, we can summarize some key genetic elements and their proposed roles:

| Gene Product | Proposed Function in Inthomycin Biosynthesis |

| Itm12 | Discrete Acyltransferase (essential) |

| Itm15 (IntD) | Cyclodehydratase (Oxazole ring formation) |

| P450 domain | Involved in carboxamide formation (oxidative release) |

| NRPS-PKS system | Chain elongation |

This table is based on the information regarding the itm gene cluster and the proposed biosynthetic steps cjnmcpu.comcjnmcpu.comnih.govresearchgate.net.

Chemical Synthesis of Inthomycin C

Strategic Considerations in the Total Synthesis of Inthomycin C

Strategic approaches to the total synthesis of Inthomycin C often involve the convergent coupling of key fragments, such as an oxazole-containing unit and a polyene chain. nih.govnih.govresearchgate.net A major consideration is the stereoselective formation of the carbon-carbon bonds that assemble these fragments, particularly those forming the conjugated triene system and the chiral center. nih.govacs.org The inherent lability of the polyene under various reaction conditions, including potential for cis-trans isomerization, necessitates careful selection of synthetic methodologies. nih.govbeilstein-journals.org The installation of the enantioenriched β-hydroxycarbonyl unit also poses a significant challenge. nih.govbeilstein-journals.org

Pioneering Synthetic Routes to Racemic Inthomycin C

Early synthetic efforts towards Inthomycin C included racemic approaches. The first racemic synthesis of a related inthomycin, Inthomycin A, was reported in 1999. nih.govbeilstein-journals.org These initial routes often employed key steps such as Stille coupling to construct the polyene chain. nih.govbeilstein-journals.orgrsc.org For example, a Stille coupling between a dienyl stannane (B1208499) and a vinyl iodide was utilized to form the (E,E,E)-triene core of a phenyl analogue of racemic Inthomycin C. beilstein-journals.org Another early racemic synthesis of Inthomycin C involved a Stille coupling followed by a directed aldol (B89426) reaction under Mukaiyama-Kiyooka conditions. nih.govbeilstein-journals.org

Enantioselective Total Synthesis Approaches to Inthomycin C

Enantioselective total syntheses of Inthomycin C have been a significant area of research, aiming to produce the naturally occurring enantiomer. Since the early racemic syntheses, several groups have reported enantioselective routes. nih.govnih.govd-nb.info

Convergent Synthesis Designs and Disconnection Strategies

Convergent synthesis strategies are commonly employed in the enantioselective total synthesis of Inthomycin C. nih.govbeilstein-journals.orgnih.govresearchgate.netresearchgate.net These designs typically involve the preparation of two or more complex fragments that are then coupled in a late stage of the synthesis. Disconnection strategies often involve breaking the molecule at the carbon-carbon bonds that are formed through key coupling reactions, such as those connecting the oxazole (B20620) moiety to the polyene chain or those within the polyene itself. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, a retrosynthetic analysis might disconnect Inthomycin C into a bromo diene, a vinyl stannane, and a silylketene acetal (B89532) fragment. nih.gov

Key Stereoselective Carbon-Carbon Bond-Forming Reactions (e.g., Mukaiyama Aldol Reaction, Olefin Cross-Metathesis, Stille Coupling, Suzuki Coupling, Sonogashira Coupling)

Several key stereoselective carbon-carbon bond-forming reactions have been instrumental in the enantioselective synthesis of Inthomycin C:

Mukaiyama Aldol Reaction: The Mukaiyama aldol reaction, particularly in its asymmetric variant, has been widely used to establish the stereochemistry of the β-hydroxy carbonyl unit. nih.govbeilstein-journals.orgnih.govresearchgate.netacs.orgmolaid.com Asymmetric Mukaiyama-Kiyooka aldol reactions, often catalyzed by chiral oxazaborolidinones, have been successfully applied to achieve high enantioselectivity. nih.govbeilstein-journals.orgnih.govd-nb.inforesearchgate.netacs.orgresearchgate.net

Olefin Cross-Metathesis: Olefin cross-metathesis has been employed as a C-C bond-forming reaction to construct parts of the polyene chain. nih.govbeilstein-journals.orgacs.orgnih.govacs.org This reaction allows for the coupling of two different alkenes to form a new alkene.

Stille Coupling: Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, has been a frequently used method for constructing the conjugated triene system. nih.govbeilstein-journals.orgnih.govrsc.orgresearchgate.netacs.orgresearchgate.netnih.govrsc.orgdokumen.pub While effective, the use of stoichiometric organotin reagents in traditional Stille couplings presents challenges related to toxicity and waste disposal. nih.govd-nb.info

Suzuki Coupling: Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, offers a tin-free alternative to Stille coupling for constructing the triene. nih.govnih.govd-nb.inforesearchgate.netresearchgate.net Suzuki coupling between a dienylboronate and an alkenyl iodide has been successfully utilized in the synthesis of the (E,E,E)-triene core of Inthomycin C. nih.govd-nb.info

Sonogashira Coupling: Sonogashira coupling, a palladium/copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, has also been employed in the synthesis of the inthomycin framework, particularly for constructing enyne or diyne precursors that can be further transformed into the triene. nih.govnih.govd-nb.inforesearchgate.netbeilstein-journals.org

Advanced Stereocontrol Methodologies (e.g., O-Directed Free Radical Hydrostannation, Kiyooka Ketene (B1206846) Acetal/Amino Acid-Derived Oxazaborolidinone)

Advanced methodologies have been developed to achieve precise stereocontrol during the synthesis of Inthomycin C:

O-Directed Free Radical Hydrostannation: This method involves the stereoselective addition of a tin hydride to an alkyne or allene, directed by a nearby hydroxyl group. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.govacs.orgrsc.org This reaction has been utilized to establish the stereochemistry of vinyl stannane intermediates that are subsequently used in cross-coupling reactions. researchgate.netnih.govacs.orgrsc.org

Kiyooka Ketene Acetal/Amino Acid-Derived Oxazaborolidinone: The combination of a Kiyooka ketene acetal and an amino acid-derived oxazaborolidinone catalyst is a powerful system for achieving highly enantioselective Mukaiyama aldol reactions. nih.govnih.govd-nb.inforesearchgate.netacs.orgmolaid.comresearchgate.netrsc.orgbeilstein-journals.org This methodology has been successfully applied to install the chiral center at the C3 position of Inthomycin C with high enantiomeric excess. nih.govd-nb.infoacs.orgresearchgate.net

Approaches to Establish the (4E,6E,8E)-Triene System

The construction of the stereodefined (4E,6E,8E)-triene system is a critical aspect of Inthomycin C synthesis. nih.gov Various strategies have been developed to achieve the desired all-E geometry:

Cross-Coupling Reactions: As discussed, Stille, Suzuki, and Sonogashira couplings have been extensively used to assemble the triene from smaller, stereodefined fragments. nih.govnih.govrsc.orgd-nb.inforesearchgate.netresearchgate.netrsc.orgresearchgate.net The choice of coupling partners (e.g., vinyl stannanes, vinyl iodides, dienyl borates, terminal alkynes) and reaction conditions is crucial for controlling the geometry of the newly formed double bonds. nih.govd-nb.info

Stereoselective Olefination Reactions: While not explicitly detailed for the final triene formation in the provided snippets, stereoselective olefination reactions like the Horner-Wadsworth-Emmons reaction can be used earlier in the synthesis to establish the geometry of double bonds in the fragments that are later coupled. beilstein-journals.org

Isomerization Strategies: In some cases, initial coupling might lead to mixtures of isomers, and subsequent isomerization steps might be employed to enrich the desired (E,E,E) isomer. However, controlling isomerization can be challenging and may lead to loss of yield or purity. nih.gov

The synthesis of the (E,E,E)-triene derivative has been achieved through optimized Suzuki coupling conditions between a dienylboronate and an (E)-alkenyl iodide. nih.govd-nb.info

Formal Syntheses and Fragment Syntheses of Inthomycin C

Formal syntheses of Inthomycin C have been reported, providing efficient routes to key intermediates that had been previously converted to the natural product. One such approach involved the enantiospecific formal synthesis of Hatakeyama's enynol intermediate, which could be transformed into both (3R)- and (3S)-inthomycin C using established procedures. researchgate.net This synthesis utilized (R)-pantolactone as a chiral pool starting material. researchgate.netnih.gov

Another formal synthesis of racemic Inthomycin C was achieved through a sequence involving the ring opening of a methyl-substituted lactone to yield a trans-cyclobutenyl bromide. researchgate.netnih.gov This intermediate underwent amide coupling and a 4π electrocyclic ring opening to stereoselectively produce a 2-methyl-5-bromodienoic amide. researchgate.netnih.gov A subsequent Stille cross-coupling with a vinylstannane, followed by reduction to an aldehyde and an organocatalytic Mukaiyama aldol reaction, furnished a racemic (E,E,E)-triene intermediate that had been previously converted to Inthomycin C. nih.govnih.gov

Fragment syntheses have also played a crucial role in developing strategies for constructing the Inthomycin C core. Approaches have focused on the stereoselective preparation of key building blocks, such as stereodefined halodienes, which serve as precursors for the polyenic structure. researchgate.netnih.govfigshare.com These fragments can then be coupled to assemble the final molecule.

Challenges in Stereocontrol of the Triene Moiety and Solutions (e.g., cis-trans Isomerization)

A significant challenge in the synthesis of inthomycins, including Inthomycin C, lies in the regiochemical installation and stereocontrol of the conjugated triene system, which is prone to cis-trans isomerization. nih.gov This is particularly problematic when constructing enantioenriched β-hydroxycarbonyl units. nih.gov

Various synthetic strategies have been developed to address the stereochemical challenges of the triene. Stereocontrolled cross-coupling reactions, such as Stille and Suzuki-Miyaura couplings, have been widely employed to construct the diene and triene frameworks while minimizing isomerization. nih.govresearchgate.netrsc.orgnih.gov However, some Stille coupling approaches have faced issues with destannylated byproducts. nih.gov

Electrocyclic ring-opening reactions of cyclobutenes have also been utilized to generate diene frameworks with controlled stereochemistry. researchgate.netchegg.com For instance, the thermal electrocyclic ring opening of a trans-cyclobutenyl bromide intermediate was used to stereoselectively produce a dienoic amide fragment for the synthesis of Inthomycin C. researchgate.netnih.govchegg.com

Despite these advancements, controlling the configuration of newly formed double bonds during transformations remains a major challenge. nih.gov Strategies involving the use of stereodefined mono-olefinic fragments as building blocks in cross-coupling reactions have gained prominence as a way to maintain geometrical purity. nih.gov

Development of Green Chemistry Approaches in Inthomycin C Synthesis (e.g., tin-free methods)

In response to the challenges associated with traditional methods, particularly the use of stoichiometric organotin reagents in Stille couplings and the resulting toxic waste, efforts have been made to develop greener synthetic approaches to Inthomycin C. researchgate.netnih.gov

One notable development is the implementation of tin-free total syntheses. researchgate.netnih.govnih.govd-nb.info These approaches often utilize alternative cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct the carbon skeleton. nih.govnih.govd-nb.info For example, a tin-free synthesis of Inthomycin C was achieved using a Suzuki coupling between a dienyl boronate and an alkenyl iodide as a key step. nih.govnih.govd-nb.info This method required optimization of conditions, such as the concentration of the aqueous base, to achieve good yields. nih.govd-nb.info

Another tin-free synthesis employed a sequence involving a vinylogous Mukaiyama aldol reaction, an olefin cross-metathesis reaction, and an asymmetric Mukaiyama-Kiyooka aldol reaction. researchgate.netnih.gov This route is highlighted for its brevity and avoidance of stoichiometric tin reagents. researchgate.net

These developments demonstrate a move towards more environmentally benign methodologies in the synthesis of complex natural products like Inthomycin C.

Data Table: Examples of Synthetic Approaches to Inthomycin C

| Approach Type | Key Reactions | Stereocontrol Strategy | Green Chemistry Aspect (e.g., Tin-Free) | References |

| Formal Synthesis | Ring opening of lactone, Stille coupling, Mukaiyama aldol | Electrocyclic ring opening, Stereodefined fragments | Uses Stille coupling (can involve tin) | nih.govresearchgate.netnih.govfigshare.com |

| Formal Synthesis | Enantiospecific synthesis of intermediate enynol | Chiral pool (Pantolactone) | Not explicitly mentioned | researchgate.netnih.gov |

| Total Synthesis | Vinylogous Mukaiyama aldol, Olefin cross-metathesis, Asymmetric Mukaiyama-Kiyooka aldol | Asymmetric aldol reaction | Tin-free | researchgate.netnih.gov |

| Total Synthesis | Suzuki coupling, Kiyooka aldol | Stereocontrolled cross-coupling, Asymmetric aldol | Tin-free | nih.govnih.govd-nb.info |

| Total Synthesis | Stille coupling, Asymmetric aldol | Stereocontrolled cross-coupling, Asymmetric aldol | Can involve tin | nih.govrsc.org |

Detailed Research Findings:

Research has shown that the choice of catalyst and conditions is critical for achieving high stereoselectivity in the synthesis of the Inthomycin C triene. For instance, optimized conditions for Suzuki coupling in a tin-free synthesis of Inthomycin C involved using a specific concentration of aqueous sodium bicarbonate to achieve a 65% yield of the coupled triene product. nih.govd-nb.info

Studies on electrocyclic ring opening of cyclobutenes have provided insights into the factors influencing the stereochemical outcome, such as the preference of substituents for outward rotation during the ring opening process. nih.gov This understanding is crucial for designing routes that reliably produce the desired diene geometry.

The development of tin-free methods addresses the environmental concerns associated with traditional Stille couplings, offering more sustainable routes for the synthesis of Inthomycin C and related polyene natural products. nih.govresearchgate.net

Research on Biological Activities and Mechanistic Studies

Anti-Microbial Activity Investigations

The inthomycin family, including inthomycin C, has been reported to possess in vitro antimicrobial activity.

Anti-Oomycete Activity (e.g., Phytophthora parasitica, Phytophthora capsici)

Inthomycin A, a related compound in the inthomycin family, displays moderate antifungal activity against cellulose-containing Phytophthora parasitica and Phytophthora capsici. While the search results confirm the importance of controlling oomycete pathogens like P. capsici and P. parasitica due to the devastating diseases they cause in crops, specific detailed data on the anti-oomycete activity of Inthomycin C itself against these particular species was not as extensively highlighted as that for Inthomycin A in the provided snippets.

Anti-Fungal Spectrum and Potency

The inthomycins are known to exhibit antifungal activity. Inthomycin A has demonstrated antifungal activity. In comparative studies involving synthetic azolyl pyrimidinyl acetamides, which include compounds with an oxazole (B20620) unit structurally related to inthomycin C, the oxazole-containing compounds generally showed less antifungal activity against Aspergillus niger and Penicillium chrysogenum compared to those with imidazole (B134444) or thiazole (B1198619) rings. However, some substituted oxazole-containing compounds within these synthetic series still exhibited excellent antifungal activity against A. niger, in some cases comparable to or greater than the standard drug Ketoconazole.

Anti-Bacterial Efficacy Studies

Inthomycin C is recognized as an oxazole-based compound with antimicrobial properties. While the inthomycin family generally displays a wide range of biological activities, including antibacterial effects, specific detailed efficacy studies focusing solely on Inthomycin C against a broad spectrum of bacteria were not the primary focus of the provided search results. Some research on synthetic azolyl pyrimidinyl acetamides containing the oxazole unit has shown excellent antibacterial activity against Bacillus subtilis. One study on marine-derived microorganisms mentioned a compound with weak antibacterial activity against Bacillus subtilis and Staphylococcus epidermidis, but this was not explicitly identified as Inthomycin C.

Anti-Cancer Research

The inthomycins have been investigated for their anticancer properties, including activity against human cancer cell lines.

Activity against Specific Human Cancer Cell Lines (e.g., Prostate Cancer Cells)

Inthomycins have been reported to possess anticancer activity against human prostate cancer cell lines. Specifically, inthomycin A and inthomycin B have been shown to inhibit the growth of human prostate cancer DU-145 cells. This inhibition was observed to be stronger when the cancer cells were in co-culture with prostate stromal cells (PrSC), suggesting an effect on tumor-stromal cell interactions. While the cytotoxicity of natural inthomycin C against a range of human cancer cell lines has been investigated, one study indicated that the natural product itself showed little biological activity. However, initial investigations on the biological activity of (-)-(3R)-inthomycin C and structural analogues on human cancer cell lines have also been described. Prostate cancer cell lines like LNCaP, DU145, and PC3 are commonly used in such research, representing different characteristics of prostate cancer.

Exploration of Cellular Targets and Pathways (e.g., Proteasome Inhibition by Analogues)

Research into the mechanisms of action for inthomycins and their analogues has identified potential cellular targets. Although natural inthomycin C may show limited direct activity in some contexts, a close analogue of inthomycin C has been found to exhibit proteasome inhibition activity. This suggests that modifications to the inthomycin C structure can lead to compounds that target the proteasome, a key pathway involved in cancer cell survival and growth.

Herbicidal Activity Studies

Inthomycins, including Inthomycin C, have been reported to exhibit herbicidal activities. cjnmcpu.comcjnmcpu.comresearchgate.netasm.orguth.gr This herbicidal potential is one of the notable biological activities associated with this family of natural products. cjnmcpu.comcjnmcpu.com

Inhibition of Cellulose (B213188) Biosynthesis

A significant biological activity of Inthomycin C and other inthomycins is their specific inhibition of cellulose biosynthesis. chegg.comaskfilo.comchegg.comcjnmcpu.comcjnmcpu.comnih.gov Cellulose is a crucial component of the cell wall in plants, and interfering with its production can have substantial effects on plant growth and viability. chegg.comaskfilo.comchegg.com This inhibitory activity is considered specific to cellulose biosynthesis. cjnmcpu.comcjnmcpu.comnih.gov

Enzyme Inhibition Profiling and Mechanistic Elucidation (excluding general drug-metabolizing enzymes)

Beyond the inhibition of cellulose biosynthesis, research has explored other enzyme targets of inthomycins. A close analogue of Inthomycin C has been found to exhibit proteasome inhibition activity. nih.gov This suggests that inthomycins can interact with and inhibit specific enzymes involved in cellular processes other than cell wall synthesis.

Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, as well as irreversible binding or allosteric modulation. bgc.ac.innih.govmicrobenotes.comlabce.comstudymind.co.uk Competitive inhibitors bind to the active site, competing with the substrate. bgc.ac.instudymind.co.uk Non-competitive inhibitors bind to a different site (allosteric site), altering the enzyme's conformation and affecting substrate binding or catalysis. bgc.ac.innih.govmicrobenotes.comstudymind.co.uk Uncompetitive inhibitors bind only to the enzyme-substrate complex. microbenotes.comlabce.com Irreversible inhibitors form stable associations with the enzyme, often through covalent bonds. microbenotes.com Allosteric enzymes are modulated by the non-covalent binding of a molecule at a site distinct from the active site, leading to conformational changes that affect catalytic activity. bgc.ac.in While the specific detailed mechanism of Inthomycin C's interaction with cellulose biosynthesis enzymes or other targets like the proteasome is a subject of ongoing research, these general mechanisms provide a framework for understanding how Inthomycin C might exert its inhibitory effects.

Structure-Activity Relationship (SAR) Studies for Inthomycin C and its Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. For inthomycins, SAR studies are crucial for developing analogues with potentially improved potency or selectivity for their target activities, such as herbicidal action or cellulose biosynthesis inhibition. researchgate.netmdpi.comrsc.org

The inthomycin family, including Inthomycin C, shares characteristic structural features: a mono-substituted oxazole ring, a configurationally diverse triene moiety, and a terminal carboxamide group. cjnmcpu.comcjnmcpu.com Variations within these regions among different inthomycins and their synthetic analogues can lead to differences in their biological profiles. While specific detailed SAR data for Inthomycin C itself in the context of herbicidal activity or cellulose biosynthesis inhibition were not extensively detailed in the search results, the ongoing synthetic efforts towards inthomycins and their analogues highlight the interest in exploring how structural changes impact their biological activities. nih.govresearchgate.net Studies on related compound families, such as mitomycins, demonstrate how factors like lipophilicity and reduction potential can correlate with activity, suggesting similar parameters might be relevant for inthomycins. nih.gov The synthesis of various inthomycin analogues allows for systematic investigation into the role of the oxazole ring, the triene system, the stereochemistry of the β-hydroxycarbonyl center, and the carboxamide group in mediating their biological effects. nih.govresearchgate.net

Structural Modifications and Design of Inthomycin C Analogues

Rationale for Synthetic Modification of Inthomycin C

The primary rationale for the synthetic modification of Inthomycin C stems from the desire to explore the structure-activity relationship (SAR) of this class of compounds. By systematically altering different parts of the molecule, researchers aim to identify the structural features essential for its biological activities and potentially enhance its potency, selectivity, or pharmacokinetic properties. dntb.gov.uaresearchgate.netnih.govnih.gov The complex architecture of Inthomycin C, with its polyene chain, oxazole (B20620) ring, and carboxamide moiety, offers multiple sites for modification. Understanding how changes to these units impact biological activity can guide the design of novel, more effective analogues. cjnmcpu.combeilstein-journals.org Furthermore, synthetic efforts are often necessary to obtain sufficient quantities of Inthomycin C and its analogues for comprehensive biological evaluation, as isolation from natural sources can be challenging. beilstein-journals.orgnih.gov

Synthesis of Analogues with Altered Polyene Stereochemistry and Length

The polyene chain is a prominent feature of Inthomycin C, and modifications to its stereochemistry and length have been explored. Inthomycin C itself possesses a (4E,6E,8E)-configurated triene moiety. rsc.orgnih.gov Other inthomycins and related oxazolomycin family members feature different polyene configurations, such as the (4Z,6Z,8E)-triene in Inthomycin A and the (4Z,6E,8E)-triene in Inthomycin B. nih.gov

Synthetic routes to access Inthomycin C and its analogues often involve the construction of the polyene unit with controlled stereochemistry. Methods like Stille coupling reactions have been employed to couple fragments and establish the desired double bond configurations. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov For instance, the total synthesis of Inthomycin C by R. J. K. Taylor utilized a Stille coupling between an (E,E)-dienyl stannane (B1208499) and a vinyl iodide to build the triene system. beilstein-journals.orgnih.gov Similarly, Moloney et al. described a synthetic route to phenyl analogues of inthomycins using Stille coupling. nih.govresearchgate.netbeilstein-journals.org

Variations in the length of the polyene chain have also been investigated, often in the context of related natural products like the oxazolomycins, which can feature longer polyene or tetraene systems. rsc.orgnih.gov These synthetic efforts require precise control over coupling reactions and stereochemistry to yield the desired analogues.

Creation of Analogues with Modified Oxazole or Carboxamide Moieties

The oxazole ring and the terminal carboxamide group are other key structural elements of Inthomycin C that have been targets for synthetic modification. cjnmcpu.com The oxazole ring is a common motif in various bioactive natural products and synthetic compounds. researchgate.netnih.govencyclopedia.pub Modifications to the oxazole moiety can involve altering substituents on the ring or exploring isosteric replacements.

The terminal carboxamide group is also a characteristic feature of inthomycins. cjnmcpu.com Research into the biosynthesis of inthomycins has provided insights into the formation of this moiety, suggesting a mechanism involving an oxidative release of the assembly chain. cjnmcpu.com Synthetic modifications in this region could involve altering the amide functionality or the attached group to investigate the impact on activity.

Assessment of Bioactivity Profiles of Novel Inthomycin C Derivatives

The assessment of the bioactivity profiles of novel Inthomycin C derivatives is a critical step in the SAR studies. Inthomycins have been reported to possess a range of biological activities, including antifungal, antimicrobial, and anticancer properties. cjnmcpu.combeilstein-journals.org Therefore, synthesized analogues are typically evaluated in various biological assays to determine their potency and selectivity.

Initial investigations on the biological activity of (-)-(3R)-Inthomycin C and its structural analogues have been described, including studies on human cancer cell lines. nih.govresearchgate.net A close analogue of Inthomycin C was found to exhibit proteasome inhibition activity. beilstein-journals.org

Structure-activity relationship studies on related compound classes, such as other oxazole-containing molecules or polyene antibiotics, provide a framework for interpreting the bioactivity data of Inthomycin C analogues. researchgate.netnih.govnih.govrsc.org These studies often reveal that specific structural features, such as the presence and stereochemistry of the polyene moiety, the nature of the oxazole substituent, and the terminal functional group, play significant roles in determining the type and potency of the biological activity. nih.govrsc.org

| Compound | Polyene Stereochemistry | Oxazole Modification | Carboxamide Modification | Anticancer Activity (IC50, µM) | Antifungal Activity (MIC, µg/mL) |

| Inthomycin C | (4E,6E,8E) | Unmodified | Unmodified | Data Varies by Cell Line | Data Varies by Organism |

| Analogue A | (4Z,6E,8E) | Unmodified | Unmodified | Reduced | Similar |

| Analogue B | (4E,6E,8E) | Substituted Oxazole | Unmodified | Altered | Reduced |

| Analogue C | (4E,6E,8E) | Unmodified | Modified Carboxamide | Similar | Altered |

Note: The data in this table is illustrative and does not represent actual experimental results from the search queries.

Such tables, when populated with experimental data from SAR studies, provide a clear overview of how structural changes correlate with biological activity, guiding further rational design of Inthomycin C derivatives.

Research Outlook and Future Perspectives

Advancements in Biosynthetic Pathway Elucidation for Enhanced Production and Diversity

Understanding the biosynthetic pathway of Inthomycin C is crucial for developing strategies to enhance its production and generate structural analogues with potentially improved properties. Inthomycins are synthesized through a hybrid non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) system. cjnmcpu.comcjnmcpu.comnih.govresearchgate.net The biosynthetic gene cluster (BGC) for inthomycins has been identified and characterized. cjnmcpu.comcjnmcpu.comnih.govresearchgate.net

Recent research has shed light on specific aspects of the inthomycin biosynthetic pathway. For instance, studies have investigated the mechanism of carboxamide moiety formation, proposing an oxidative release of the assembly chain assisted by a P450 domain within the NRPS module. cjnmcpu.comcjnmcpu.com The identification of Itm15, a cyclodehydratase, as an enzyme crucial for oxazole (B20620) ring formation in inthomycins A and B biosynthesis in Streptomyces sp. SYP-A7193 represents a significant discovery in understanding the PKS/NRPS system. researchgate.net

Despite these advancements, the detailed mechanism of the NRPS-PKS chain-tailoring process in inthomycin biosynthesis remains an area of active investigation, particularly concerning how the final carbon chain length is determined given the shorter length compared to the predicted assembly chain based on gene cluster sequence. cjnmcpu.comcjnmcpu.com

Future research in this area aims to fully elucidate the enzymatic steps and regulatory mechanisms involved in Inthomycin C biosynthesis. This knowledge can be leveraged for metabolic engineering of the producing Streptomyces strains or for heterologous expression in more amenable hosts to increase production yields. sciepublish.comnih.govfrontiersin.org Furthermore, manipulating the biosynthetic machinery, such as through domain swapping or directed evolution of enzymes, could lead to the generation of novel inthomycin analogues with altered structures and potentially enhanced biological activities. sciepublish.comnih.govnih.gov The "one strain many compounds" (OSMAC) approach, which involves altering culture conditions, has also shown promise in stimulating the production of secondary metabolites like inthomycins and exploring structural diversity from microorganisms. nih.govresearchgate.net

Innovations in Synthetic Methodologies for Accessing Complex Polyketide Structures

The complex structure of Inthomycin C, particularly its polyene chain and chiral centers, presents significant challenges for chemical synthesis. nih.gov Despite these complexities, several total and formal syntheses of Inthomycin C and its analogues have been reported, demonstrating the power of modern synthetic organic chemistry. nih.govacs.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govrsc.org

Innovations in synthetic methodologies have focused on developing efficient and stereoselective routes to construct the key structural elements of Inthomycin C, such as the oxazole ring and the triene system with defined configurations, as well as the chiral β-hydroxy carbonyl moiety. nih.govresearchgate.netnih.gov Strategies employed include asymmetric Mukaiyama aldol (B89426) reactions, olefin cross-metathesis, Stille coupling, Suzuki and Sonogashira cross-couplings, and asymmetric β-lactone synthesis. nih.govacs.orgresearchgate.netnih.govnih.gov

Recent advancements include short and efficient synthetic routes that minimize the use of stoichiometric tin reagents, which are common in some cross-coupling reactions. researchgate.netnih.gov The development of modular synthetic routes has enabled the enantioselective synthesis of all three inthomycins (A, B, and C). researchgate.netnih.gov

Future perspectives in synthetic methodology for Inthomycin C and related polyketides involve the development of even more convergent, efficient, and environmentally friendly synthetic strategies. This includes exploring novel catalytic methods, flow chemistry approaches, and potentially chemoenzymatic synthesis that combines the strengths of chemical and enzymatic transformations to access complex structures with high stereocontrol. utexas.edueventscloud.comasm.org The aim is to provide more facile access to Inthomycin C and a wider range of synthetic analogues for biological evaluation and structure-activity relationship studies. researchgate.netresearchgate.net

Deeper Mechanistic Understanding of Inthomycin C's Biological Actions

While Inthomycin C and other inthomycins have shown promising biological activities, a detailed understanding of their molecular mechanisms of action is still developing. Inthomycins have been reported to exhibit antifungal, anticancer, and herbicidal activities, as well as specific inhibition of cellulose (B213188) biosynthesis. cjnmcpu.comnih.gov

Research into the biological actions of inthomycins has indicated that they may target various cellular processes. For example, Inthomycin A is known to inhibit cellulose biosynthesis. cjnmcpu.comnih.govnih.gov Studies on the cytotoxicity of Inthomycin C against human cancer cell lines have been conducted, although the natural product itself showed limited activity in one recent study; however, a close analogue demonstrated proteasome inhibition activity. nih.govresearchgate.netnih.gov

Future research is needed to precisely identify the molecular targets of Inthomycin C and its active analogues. This involves employing a combination of biochemical, cell biology, and "-omics" approaches. Techniques such as activity-based protein profiling (ABPP) and affinity-based protein profiling (AfBPP) using chemical probes derived from Inthomycin C can be powerful tools for identifying proteins that directly interact with the compound. nih.govchemicalprobes.orgfrontiersin.orgnih.govrsc.orgnih.gov Elucidating the specific pathways and cellular processes modulated by Inthomycin C will provide critical insights into its therapeutic potential and guide the rational design of more potent and selective analogues.

Development of Inthomycin C-Based Probes for Target Identification

The development of chemical probes based on the structure of Inthomycin C is a key future direction for unraveling its biological targets. Chemical probes are small molecules designed to selectively interact with specific proteins, often containing a reactive group for covalent binding and a tag for detection or isolation. nih.govchemicalprobes.orgfrontiersin.orgnih.govrsc.orgnih.govnih.govrjeid.com

Designing Inthomycin C-based probes would involve incorporating a suitable reactive handle (a "warhead") that can form a covalent bond with nearby amino acid residues at the binding site of its target protein, along with a reporter tag such as a fluorophore for visualization or a biotin (B1667282) tag for affinity purification. nih.govchemicalprobes.orgfrontiersin.orgnih.govrsc.org These probes can then be used in cell lysates or live cells to label proteins that bind to Inthomycin C. Subsequent analysis, often using mass spectrometry, can identify the labeled proteins, thereby revealing potential targets. nih.govnih.gov

The successful development of such probes requires careful consideration of the probe design to ensure it retains the biological activity and binding characteristics of the parent compound while allowing for efficient labeling and detection. chemicalprobes.orgnih.gov Future efforts will focus on synthesizing and validating Inthomycin C-based activity- and affinity-based probes to facilitate the identification of its direct protein targets and binding partners in complex biological systems. frontiersin.orgnih.govrsc.org

Exploration of New Biological Targets and Therapeutic Applications for Inthomycin C and its Analogues

The reported diverse biological activities of inthomycins suggest potential for exploring new therapeutic applications beyond their initial characterization as antibiotics and cellulose biosynthesis inhibitors. cjnmcpu.comnih.govnih.gov Given the observation that a close analogue of Inthomycin C showed proteasome inhibition activity, further investigation into this specific mechanism and its therapeutic implications, particularly in cancer, is warranted. nih.govresearchgate.netnih.gov

The structural complexity and the presence of unique features like the oxazole ring and the polyene system make Inthomycin C and its analogues interesting candidates for targeting novel biological pathways. Future research will involve screening Inthomycin C and its synthetic and biosynthetically-derived analogues against a wider range of biological targets and disease models. This could include exploring their activity against other types of cancer, infectious diseases (bacterial, viral, or parasitic), inflammatory conditions, or neurological disorders. nih.govmdpi.comnih.govunimore.it

High-throughput screening methods, coupled with the availability of diverse inthomycin analogues from synthetic efforts, will be instrumental in identifying new biological activities and potential therapeutic uses. nih.gov Furthermore, understanding the structure-activity relationships (SAR) for different biological effects will guide the design and synthesis of more potent and selective compounds for specific applications. The exploration of new biological targets and therapeutic applications for Inthomycin C and its analogues holds significant promise for the discovery of novel lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the foundational steps in the stereoselective synthesis of Inthomycin C, and how can researchers verify intermediate formation fidelity?

- Methodological Answer : The synthesis of Inthomycin C relies on modular strategies, particularly the formation of dienyl-carboxylate intermediates. Key steps include (1) retrosynthetic disconnection to identify critical fragments (e.g., β-keto ester units) and (2) stereocontrol via asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries) . Researchers should validate intermediate structures using NMR (e.g., , , and 2D-COSY for stereochemical assignment) and HPLC for enantiomeric excess. Common pitfalls include incomplete purification leading to cross-contamination, which can skew downstream reactivity .

Q. Which spectroscopic and chromatographic methods are prioritized for characterizing Inthomycin C, and how should data be interpreted?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) confirm molecular weight and functional groups. Nuclear Overhauser Effect (NOE) NMR experiments are critical for resolving stereochemistry. For chromatographic purity, reverse-phase HPLC with UV detection (210–280 nm) is recommended. Researchers must account for solvent artifacts (e.g., residual DMSO in NMR) and baseline noise in HPLC, which can mimic impurities. Triplicate runs ensure reproducibility .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for Inthomycin C across studies?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell line selection, solvent concentrations). To resolve these:

- Conduct a systematic review of protocols (e.g., IC measurement methods) using PRISMA guidelines .

- Replicate experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled DMSO levels ≤0.1%).

- Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity and identify confounding variables .

- Consult biostatisticians to design robustness checks (e.g., sensitivity analysis) .

Q. What strategies optimize reaction yields in Inthomycin C synthesis without compromising stereoselectivity?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen complexes) under varying temperatures (−78°C to RT) to balance enantioselectivity and reactivity .

- Solvent Optimization : Use low-polarity solvents (e.g., toluene) for Stille couplings to minimize racemization.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically.

- Design of Experiments (DoE) : Apply factorial design (e.g., 2 models) to identify critical parameters (e.g., catalyst loading, stoichiometry) .

Experimental Design & Data Analysis

Q. What are critical considerations for designing experiments to elucidate Inthomycin C’s mechanism of action?

- Methodological Answer :

- Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives . For example: “Does Inthomycin C inhibit Type III secretion systems in Pseudomonas aeruginosa via allosteric modulation?”

- Control Groups : Include negative (vehicle-only) and positive controls (known inhibitors like Ciprofloxacin).

- Blinding : Implement double-blinding in bioactivity assays to reduce bias.

- Data Triangulation : Combine transcriptomics (RNA-seq), proteomics (Western blot), and molecular docking simulations to validate targets .

Q. How should researchers handle conflicting data on Inthomycin C’s cytotoxicity profiles?

- Methodological Answer :

- Dose-Response Curves : Generate 8-point curves (0.1–100 µM) with ≥3 replicates to assess reproducibility.

- Error Source Analysis : Use Grubbs’ test to identify outliers and ANOVA to evaluate inter-experimental variance .

- Cross-Validation : Compare results across orthogonal assays (e.g., MTT, apoptosis markers like Annexin V) .

Publication & Dissemination

Q. What structural and statistical guidelines should be followed when publishing Inthomycin C research?

- Methodological Answer :

- Manuscript Organization : Adhere to IMRaD (Introduction, Methods, Results, Discussion) with subsections mirroring experimental workflows (e.g., “Synthesis,” “Bioassays”) .

- Statistical Reporting : Include effect sizes (e.g., Cohen’s d), 95% confidence intervals, and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

- Data Availability : Deposit raw spectra, crystallographic data, and assay datasets in repositories like Zenodo or ChEMBL, citing accession numbers .

Q. How can researchers ensure ethical compliance in studies involving Inthomycin C derivatives?

- Methodological Answer :

- Institutional Review : Submit protocols to ethics committees (IRB/IACUC) for approval, particularly for in vivo studies .

- Informed Consent Templates : For clinical trials, include risks/benefits, withdrawal clauses, and data anonymization procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.